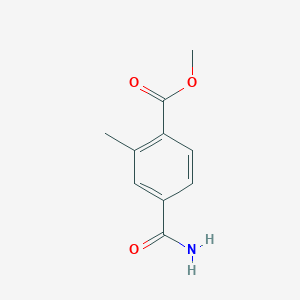
(2-(Benzyloxy)-5-fluorophenyl)methanol
Vue d'ensemble
Description
(2-(Benzyloxy)-5-fluorophenyl)methanol is an organic compound characterized by the presence of a benzyloxy group and a fluorine atom attached to a phenyl ring, with a methanol group at the para position relative to the benzyloxy group
Orientations Futures
While specific future directions for “(2-(Benzyloxy)-5-fluorophenyl)methanol” are not available, research on CO2 utilization has focused on hydrogenation of CO2 to methanol due to global warming . This suggests that there could be potential future research directions in exploring the use of similar compounds in CO2 utilization.
Méthodes De Préparation
The synthesis of (2-(Benzyloxy)-5-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and benzyl bromide.
Reaction Conditions: The initial step involves the formation of the benzyloxy group through a nucleophilic substitution reaction. This is achieved by reacting 2-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone.
Formation of the Methanol Group: The intermediate product is then subjected to a reduction reaction to introduce the methanol group. This can be accomplished using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
(2-(Benzyloxy)-5-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Esterification: The methanol group can react with carboxylic acids to form esters in the presence of acid catalysts.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-(Benzyloxy)-5-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-(Benzyloxy)-5-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group and the fluorine atom play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
Comparaison Avec Des Composés Similaires
(2-(Benzyloxy)-5-fluorophenyl)methanol can be compared with other similar compounds, such as:
(2-(Benzyloxy)phenyl)methanol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
(2-(Benzyloxy)-4-fluorophenyl)methanol: The position of the fluorine atom is different, potentially affecting its interaction with molecular targets.
(2-(Benzyloxy)-5-chlorophenyl)methanol: The chlorine atom may impart different electronic and steric effects compared to the fluorine atom.
Propriétés
IUPAC Name |
(5-fluoro-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAYSCAGXCLFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


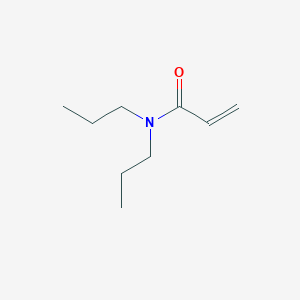



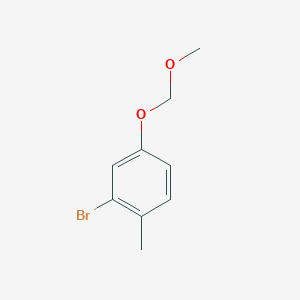
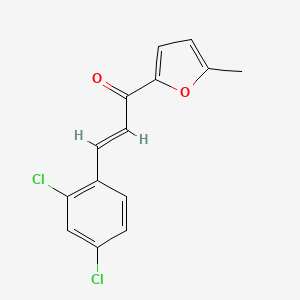

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol](/img/structure/B6332003.png)
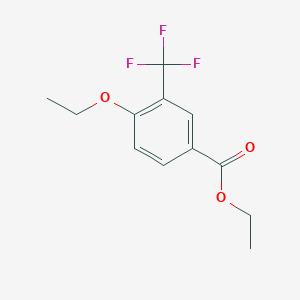
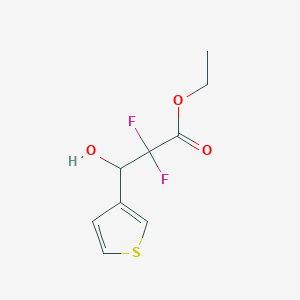
![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)
